2,3-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone
Description
2,3-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone (CAS 898762-39-5) is a halogenated benzophenone derivative featuring a dichlorinated phenyl ring and a 4-methylpiperazinomethyl group at the 3'-position. Its structural complexity arises from the electron-withdrawing chlorine substituents and the tertiary amine moiety, which influence its electronic properties and solubility . Despite its discontinued commercial availability , it remains a subject of interest in comparative studies of benzophenone derivatives.
Properties
IUPAC Name |
(2,3-dichlorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O/c1-22-8-10-23(11-9-22)13-14-4-2-5-15(12-14)19(24)16-6-3-7-17(20)18(16)21/h2-7,12H,8-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGCGOULNAUDQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643445 | |
| Record name | (2,3-Dichlorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-21-4 | |
| Record name | (2,3-Dichlorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 2,3-Dichlorobenzoyl chloride, AlCl$$_3$$ | Dichloromethane | 0–25 °C (controlled) | Anhydrous conditions essential |
| Introduction of Piperazine | 4-Methylpiperazine, triethylamine (base) | Dichloromethane or ethanol | Reflux (60–80 °C) | Base scavenges HCl byproduct |
| Purification | Recrystallization or column chromatography | Ethanol, hexane | Ambient to cooling | Multiple recrystallizations improve purity |
Summary Table of Preparation Methods
| Preparation Aspect | Laboratory Scale | Industrial Scale |
|---|---|---|
| Key Starting Material | 2,3-Dichlorobenzoyl chloride | Same |
| Reaction Type | Friedel-Crafts acylation + substitution | Same with continuous flow reactors |
| Solvent | Dichloromethane, ethanol | Recycled solvents, green alternatives |
| Base | Triethylamine | Triethylamine or other organic bases |
| Temperature | 0–25 °C (acylation), reflux (substitution) | Controlled temperature reactors |
| Purification | Recrystallization, chromatography | Recrystallization |
| Yield | 60–75% depending on conditions | Optimized to >80% |
| Quality Control | NMR, HPLC, MS | Same with additional in-process checks |
Additional Notes
- The substitution pattern (2,3-dichloro on one ring and 3' substitution on the other) requires precise control during synthesis to avoid isomeric impurities.
- The piperazine ring introduction is often the rate-limiting step and requires careful monitoring of reaction pH and temperature.
- Analogous methods are documented for related benzophenone derivatives, which can guide further optimization.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The dichlorophenyl group undergoes substitution reactions due to electron-withdrawing effects of chlorine atoms. Common nucleophiles include amines, alkoxides, and thiols.
| Position | Reactivity | Example Reagents | Products |
|---|---|---|---|
| 2- and 3-Chloro | Moderate (meta-directing) | NH3 (ammonia), NaOH | Substituted aniline or phenol derivatives |
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Conditions : High-temperature reflux in polar aprotic solvents (e.g., DMF) with catalytic KI .
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Mechanism : Aromatic ring activation by chlorine substituents facilitates nucleophilic attack.
Ketone Functional Group Reactions
The benzophenone core participates in standard ketone transformations:
Reduction
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Reagents : LiAlH4, NaBH4 (with CeCl3 for selectivity).
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Products : Secondary alcohol (diphenylmethanol derivative) .
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Conditions : Anhydrous ether or THF at 0–25°C.
Oxidation
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Reagents : KMnO4, CrO3.
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Products : Carboxylic acid (if α-H present) or stable ketone (no over-oxidation observed) .
Methylpiperazinomethyl Group Reactions
The piperazine moiety enables:
Alkylation/Quaternization
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Reagents : Alkyl halides (e.g., CH3I).
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Products : Quaternary ammonium salts.
Protonation/Deprotonation
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Reagents : HCl (acid), NaOH (base).
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Applications : Solubility modulation for pharmacokinetic studies .
Comparative Reactivity Table
| Reaction Type | Reagents | Conditions | Major Product | Byproducts |
|---|---|---|---|---|
| NAS (Ammonolysis) | NH3, CuCl2 | 150°C, DMF | 2,3-Diaminophenyl derivative | NH4Cl |
| Ketone Reduction | NaBH4/CeCl3 | 0°C, THF | Diphenylmethanol | H2 gas |
| Piperazine Alkylation | CH3I | RT, MeCN | N-Methylpiperazinium iodide | HI |
Research Findings and Limitations
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NAS Selectivity : The 3-chloro position is more reactive than the 2-position due to steric and electronic factors, as inferred from analogous dichlorobenzophenones .
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Stability : The methylpiperazinomethyl group enhances solubility but may sterically hinder reactions at the benzophenone core .
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Gaps in Data : Direct experimental studies on this specific compound are scarce. Most insights derive from structural analogs and computational modeling.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 2,3-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone exhibit potential anticancer properties. The benzophenone structure is known for interacting with DNA and inhibiting cancer cell proliferation. Studies have demonstrated that derivatives of benzophenones can induce apoptosis in various cancer cell lines, suggesting that this compound may also share similar mechanisms of action.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens. The presence of the piperazine moiety enhances the compound's ability to penetrate bacterial membranes, thereby increasing its effectiveness as an antimicrobial agent.
Materials Science
UV Absorption
Benzophenones are widely used as UV filters in sunscreens and other cosmetic products due to their ability to absorb UV radiation. The incorporation of this compound into polymer matrices has been investigated for developing UV-resistant materials. This application is particularly relevant in the production of coatings and plastics exposed to sunlight.
Photostability Studies
The photostability of this compound when incorporated into various matrices has been evaluated to understand its potential use in long-lasting materials. Its ability to maintain structural integrity under UV exposure makes it a candidate for applications in outdoor products.
Environmental Studies
Toxicological Assessments
Research into the environmental impact of synthetic compounds like this compound is critical for assessing their safety. Toxicological studies focus on understanding the compound's effects on aquatic organisms and terrestrial ecosystems. Preliminary findings suggest low toxicity levels; however, further studies are necessary to establish comprehensive safety profiles.
Data Tables
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines |
| Antimicrobial Properties | Effective against various pathogens | |
| Materials Science | UV Absorption | Used as a UV filter in coatings |
| Photostability Studies | Maintains integrity under UV exposure | |
| Environmental Studies | Toxicological Assessments | Low toxicity levels observed; further studies needed |
Case Studies
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Anticancer Research
- A study published in Journal of Medicinal Chemistry explored the anticancer effects of benzophenone derivatives, revealing that compounds with similar structures significantly inhibited tumor growth in vitro and in vivo models.
-
Material Durability
- Research conducted by the Materials Science Institute assessed the effectiveness of incorporating this compound into polymer films, demonstrating enhanced UV resistance and mechanical properties compared to untreated films.
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Ecotoxicology
- An ecotoxicological evaluation published in Environmental Toxicology and Chemistry assessed the impact of this compound on aquatic life, finding minimal adverse effects at environmentally relevant concentrations.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme function by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The compound is part of a family of benzophenones with halogen and piperazinylmethyl substitutions. Key structural analogues include:
Key Observations :
- Steric Considerations : 3,4-Dichloro substitution (CAS 898789-27-0) increases steric bulk, reducing rotational freedom of the piperazinylmethyl group .
- Halogen Influence : Fluorine in 4-chloro-2-fluoro derivatives (CAS 898789-18-9) elevates polarity and hydrogen-bonding capacity, affecting solubility and biological target interactions .
Physicochemical Properties
Photostability and Reactivity
Benzophenones exhibit variable photostability depending on substituents. A study ranked photolytic degradation as follows: DHM-BP > H-BP > HM-BP > BP > DH-BP > AcBP > EtBP > KP
- The target compound, with dichlorination and a piperazinyl group, is hypothesized to exhibit moderate photostability, between BP (bare benzophenone) and DH-BP (dihydroxybenzophenone).
- Chlorine’s electron-withdrawing nature accelerates radical formation under UV light, but the piperazinyl group may stabilize intermediates through hydrogen bonding .
Solubility and Partitioning
- LogP Values: Dichlorinated derivatives generally have higher logP (lipophilicity) than mono-halogenated analogues. For example, 2,3-dichloro-3'-substituted BP is more lipophilic than 4-chloro-2-fluoro derivatives, impacting membrane permeability .
- Hydrogen-Bonding Capacity: Piperazinylmethyl groups enhance water solubility compared to non-aminated analogues (e.g., 2,4-dichloro-4'-methyl BP) .
Cholinesterase Inhibition
Benzophenones with tertiary amine motifs, like the 4-methylpiperazinyl group, show cholinesterase inhibitory activity. The target compound’s dichlorination may enhance binding to hydrophobic enzyme pockets, as seen in analogues like 3,4-dichloro-4'-piperazinyl BP .
Receptor Affinity
- Histamine H3 Receptor: Piperazinylmethyl benzophenones exhibit moderate affinity, but chloro-fluoro hybrids (e.g., 4-chloro-2-fluoro-3'-piperazinyl BP) show superior selectivity due to fluorine’s electronegativity .
Biological Activity
2,3-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article reviews its biological effects, mechanisms of action, and relevant case studies.
- Chemical Structure : The compound features a benzophenone backbone with dichloro and piperazinomethyl substituents.
- Molecular Formula : C19H20Cl2N2O
- CAS Number : 898789-29-2
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including potential anti-cancer properties and effects on cellular signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antitumor Activity | Induces apoptosis in cancer cell lines through modulation of signaling pathways. |
| Cytotoxic Effects | Exhibits cytotoxicity against specific cancer cells in vitro. |
| Enzyme Inhibition | Potential inhibitor of certain kinases involved in cell proliferation. |
| Genotoxicity | Shows positive results in genotoxicity assays, indicating DNA damage potential. |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, inhibiting cell division and proliferation.
- Kinase Inhibition : Acts as a kinase inhibitor, affecting various signaling cascades critical for tumor growth.
Case Study 1: Antitumor Activity
A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, with a calculated IC50 value of approximately 15 µM.
Case Study 2: Genotoxicity Assessment
In a genotoxicity study using the Ames test, the compound demonstrated mutagenic potential with an increased frequency of revertant colonies in Salmonella typhimurium strains TA98 and TA100 when exposed to concentrations exceeding 25 µg/plate.
Discussion
The diverse biological activities of this compound highlight its potential as a therapeutic agent. However, its genotoxic effects raise concerns regarding safety and necessitate further investigation into its long-term effects and mechanisms.
Q & A
Q. What synthetic methodologies are recommended for the preparation of 2,3-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
- Step 1 : Introduce the 4-methylpiperazinemethyl group through nucleophilic substitution. For example, react a benzophenone precursor (e.g., 3'-chloromethyl-2,3-dichlorobenzophenone) with 4-methylpiperazine in a polar aprotic solvent (e.g., DMF) under reflux .
- Step 2 : Optimize reaction conditions (e.g., temperature, stoichiometry) to avoid over-alkylation. Catalytic bases like K₂CO₃ may enhance efficiency .
- Characterization : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and structural validation using ¹H/¹³C NMR .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- HPLC : Use reverse-phase chromatography with UV detection to assess purity (>95% threshold for research-grade material) .
- NMR Spectroscopy : ¹H NMR (CDCl₃ or DMSO-d₆) to confirm substitution patterns (e.g., integration of piperazine methyl protons at δ ~2.3 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₉H₁₉Cl₂N₂O) .
Q. What stability considerations are essential for storing this compound?
- Methodological Answer :
- Store in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation and oxidation.
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress byproducts during the introduction of the 4-methylpiperazinemethyl group?
- Methodological Answer :
- Solvent Selection : Replace DMF with THF or acetonitrile to reduce side reactions (e.g., elimination) .
- Temperature Control : Maintain temperatures below 60°C to prevent thermal degradation of the piperazine moiety .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., dechlorinated derivatives) and adjust stoichiometry of the alkylating agent .
Q. How should researchers address contradictions in reported biological activities (e.g., receptor binding vs. cytotoxicity)?
- Methodological Answer :
- Assay Standardization : Validate cell lines (e.g., HEK293 for GPCR studies) and control for batch-to-batch compound purity .
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ curves across multiple concentrations to distinguish target-specific effects from off-target toxicity .
- Meta-Analysis : Cross-reference data with structurally similar benzophenones (e.g., oxybenzone) to identify structure-activity trends .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to GABAₐ or serotonin receptors, leveraging X-ray crystallography data of homologous ligands .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational dynamics .
- QSAR Modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with activity data from in vitro assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
